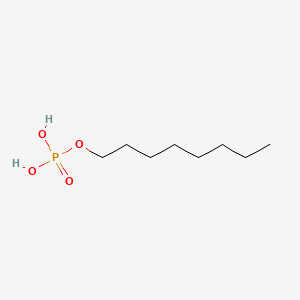

Octyl dihydrogen phosphate

Description

Significance and Interdisciplinary Relevance of Octyl Dihydrogen Phosphate (B84403) in Contemporary Chemistry

The significance of octyl dihydrogen phosphate in modern chemistry stems largely from its properties as a surfactant and emulsifier. Its ability to reduce surface tension and stabilize mixtures of immiscible liquids makes it valuable in the formulation of a variety of products, including coatings, inks, and cleaning agents, where it ensures excellent dispersing properties.

Beyond these established industrial uses, this compound is gaining attention in advanced materials science and analytical chemistry. A notable area of research is its application in the development of all-solid-state anion-selective electrodes. Researchers have utilized it in creating sensors for various anions. For instance, it has been a component in the fabrication of solid-contact sensors for carbonate, nitrate, and nitrite, demonstrating comparable analytical performance to traditional liquid-based electrodes. Its solubility in solvents like tetrahydrofuran (B95107) (THF) is a significant advantage, allowing for the creation of uniform films without the need for additional surfactants that could interfere with the electrode's performance.

The interdisciplinary relevance of this compound is highlighted by its use in modifying surfaces and its potential as a mold-releasing agent in the manufacturing of optical materials. lookchem.com Its ability to interact with and modify the properties of different materials makes it a subject of interest in fields ranging from materials science to environmental chemistry.

Historical Context and Evolution of Research on Alkyl Dihydrogen Phosphates

The study of alkyl phosphates, the broader family to which this compound belongs, has a rich history intertwined with the development of synthetic organic chemistry and the demand for new materials with specific properties. Early research focused on the synthesis and characterization of these compounds. Various methods have been developed for their preparation, with the phosphorylation using phosphorus oxychloride or O-alkyl phosphorodichloridates being common approaches. taylorandfrancis.com

Over time, the focus of research has expanded from fundamental synthesis to exploring the wide-ranging applications of alkyl phosphates. Their utility as lubricant additives, solvents for processes like uranium ore extraction, and in surface coatings has been well-established. taylorandfrancis.com A significant area of development has been their use as surface treatment agents. taylorandfrancis.com Due to their lower toxicity and higher stability compared to some other corrosion inhibitors, alkyl phosphates have been extensively studied for their ability to protect metals from corrosion in aqueous environments. taylorandfrancis.com

More recent research has delved into the application of alkyl phosphates in more specialized areas. For example, they are being investigated in the petroleum industry, where dialkyl phosphate esters are sometimes used as gellants in oil well fracturing processes. nih.gov The evolution of analytical techniques, such as comprehensive two-dimensional gas chromatography (GC x GC) combined with time-of-flight mass spectrometry, has enabled more sensitive and specific detection and quantification of alkyl phosphates in complex mixtures like petroleum. nih.gov This advanced analytical capability is crucial for understanding the behavior and impact of these compounds in various industrial processes. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₉O₄P | chemicalbook.com |

| Molecular Weight | 210.208 g/mol | echemi.com |

| Exact Mass | 210.21 g/mol | echemi.com |

| Boiling Point | 328.4°C at 760 mmHg | echemi.com |

| Density | 1.129 g/cm³ | |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | WRKCIHRWQZQBOL-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 3991-73-9 | chemicalbook.com |

Properties

CAS No. |

39407-03-9 |

|---|---|

Molecular Formula |

C8H21O5P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

octan-1-ol;phosphoric acid |

InChI |

InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4) |

InChI Key |

UKYVGPUQPISXHD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCO.OP(=O)(O)O |

Other CAS No. |

3991-73-9 39407-03-9 |

physical_description |

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Octyl Dihydrogen Phosphate

Esterification Reactions for Octyl Dihydrogen Phosphate (B84403) Synthesis

Esterification represents the most common and direct route for synthesizing octyl dihydrogen phosphate. This approach involves the reaction of an alcohol (octanol) with a phosphorus-containing acid or anhydride.

Synthesis from Octanol (B41247) and Phosphorus Pentoxide/Phosphoric Acid

A primary method for preparing this compound is the direct reaction of octanol with phosphorus pentoxide (P₂O₅). researchgate.net This reaction is a form of esterification where the phosphorus pentoxide acts as the phosphorylating agent. The process typically involves mixing octanol with P₂O₅ and controlling the reaction conditions to promote the formation of the desired phosphate ester. researchgate.netresearchgate.net The reaction of alcohols with phosphoric acid or polyphosphoric acid is also a historically established method for preparing phosphate esters. researchgate.net For instance, lauryl phosphate monoester has been synthesized using lauryl alcohol and phosphoric acid. researchgate.net Similarly, high-carbon alkyl phosphates can be prepared using a phosphorylation agent derived from phosphoric acid and phosphorus pentoxide. researchgate.net

Influence of Stoichiometry, Temperature, and Catalysis on Mono-/Diester Ratio

The reaction between octanol and a phosphorylating agent like phosphorus pentoxide can yield a mixture of mono-octyl dihydrogen phosphate and di-octyl hydrogen phosphate. The ratio of these mono- and diester products is highly dependent on the reaction conditions. Key factors influencing this ratio include the stoichiometry of the reactants, the reaction temperature, and the reaction time. researchgate.netresearchgate.net

Optimized conditions have been identified to favor the formation of the monoester. For example, in the synthesis of octanol phosphoric ester from octanol and phosphorus pentoxide, specific molar ratios and temperature ranges are crucial. researchgate.net One study established optimal conditions for synthesizing a high purity mono-alkyl phosphate, demonstrating that precise control over reactant ratios and temperature can lead to a product with a 98.6 wt% yield of the mono-alkyl phosphate. researchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of alkyl phosphates, highlighting the parameters that influence the product distribution.

| Parameter | Condition | Influence on Product | Source |

| Molar Ratio (Alcohol:P₂O₅) | (2.5-3.5) : 1.0 | Higher alcohol ratio favors monoester formation. | researchgate.net |

| Temperature | 60-70 °C | Controls reaction rate and selectivity towards monoester. | researchgate.net |

| Reaction Time | 3-4 hours | Affects the extent of conversion and diester formation. | researchgate.net |

| Optimized High-Purity Synthesis | Temp: 115°C, Time: 8h | Maximizes the yield of mono-alkyl phosphate. | researchgate.net |

Mechanistic Insights into Phosphorylation Reactions

The phosphorylation of an alcohol such as octanol is a nucleophilic substitution reaction. youtube.com In this process, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent (e.g., phosphoric acid or its anhydride). youtube.comlibretexts.org

Novel Synthetic Approaches for this compound Derivatives

Beyond direct esterification, new synthetic methods have been developed to create derivatives of this compound, particularly for applications like ionic liquids and multi-functional materials.

Synthesis of Dihydrogen Phosphate-Based Ionic Liquids via Metathesis

Ionic liquids (ILs) are salts with low melting points that are of interest for various applications. Dihydrogen phosphate anions can be incorporated into ILs, and a common synthetic route is through a metathesis reaction. researchgate.net This process involves exchanging anions between two salts. For example, imidazolium-based chlorides can be reacted with a dihydrogen phosphate salt to yield the desired imidazolium (B1220033) dihydrogen phosphate IL. researchgate.net

Examples of dihydrogen phosphate-based ionic liquids synthesized via metathesis include:

1-ethyl-3-methylimidazolium (B1214524) dihydrogen phosphate (EMIMDHP) researchgate.net

1-(3-cyanopropyl)-3-methylimidazolium dihydrogen phosphate (CPMIM DHP) researchgate.net

1-butyl-3-methylimidazolium dihydrogen phosphate (BMIM DHP) researchgate.net

In these syntheses, the structure of the resulting ionic liquid is confirmed using techniques like Nuclear Magnetic Resonance (¹H NMR). researchgate.net

Preparation of Multi-Phosphate Alkyl Compounds

Methods also exist for the preparation of compounds containing multiple phosphate groups attached to alkyl chains. One such class of compounds is alkylene alkyl phosphates, which are cyclic triesters of phosphoric acid. taylorandfrancis.com These can be synthesized using phosphorus oxychloride or O-alkyl phosphorodichloridates as the phosphorylating agents. taylorandfrancis.com The reaction with phosphorus oxychloride typically proceeds in two steps to form the cyclic triester. taylorandfrancis.com

In biological contexts, alcohols are converted into organic diphosphates through enzymatic processes. libretexts.org This can occur in a two-step sequence where an alcohol is first phosphorylated by a kinase enzyme using ATP to form a monophosphate. A second enzyme then catalyzes the transfer of another phosphate group from a second ATP molecule to the monophosphate, yielding a diphosphate. libretexts.org

Green Chemistry Principles in this compound Production

The production of this compound is increasingly guided by the principles of green chemistry, aiming to enhance safety, reduce waste, and improve energy efficiency. beilstein-journals.org Key strategies include the use of less hazardous reagents, development of solvent-free synthesis conditions, and adoption of catalytic processes over stoichiometric ones. epa.gov

Traditional synthesis methods often involve reagents like phosphorus oxychloride, which is volatile and can produce corrosive byproducts like HCl. google.com Green chemistry approaches seek to replace such materials with less hazardous alternatives. One approach is the use of polyphosphoric acid, prepared from phosphoric acid and phosphorus pentoxide, as the phosphorylating agent. researchgate.net This method can be optimized for solvent-free conditions, directly aligning with the green chemistry goal of making the use of auxiliary substances unnecessary wherever possible. epa.govresearchgate.net

Another key principle is maximizing atom economy, ensuring that the maximum amount of raw materials ends up in the final product. epa.gov Solvent-free synthesis routes for alkyl phosphates, including this compound, have been developed to achieve high yields and high purity of the desired monoalkyl phosphate, thereby improving atom economy and reducing waste. researchgate.net

The table below outlines how different synthetic approaches for alkyl phosphates align with key green chemistry principles.

Table 1: Application of Green Chemistry Principles in Alkyl Phosphate Synthesis

| Green Chemistry Principle | Traditional Method (e.g., Phosphorus Oxychloride) | Greener Alternative (e.g., Polyphosphoric Acid) | Environmental/Safety Impact |

|---|---|---|---|

| Use of Less Hazardous Reagents | Utilizes volatile and corrosive phosphorus oxychloride. google.com | Employs less volatile polyphosphoric acid. researchgate.net | Reduced risk of hazardous emissions and equipment corrosion. |

| Safer Solvents/Solvent-Free Conditions | Often requires organic solvents like toluene (B28343) or dichloroethane. google.comgoogle.com | Can be conducted under solvent-free conditions. researchgate.net | Eliminates solvent waste and associated toxicity. researchgate.net |

| Waste Prevention | Generates byproducts such as HCl, which may require neutralization and disposal. google.com | The primary byproduct is water, leading to a cleaner process. google.com | Minimizes the generation of hazardous waste streams. |

| Energy Efficiency | May require higher temperatures and more complex processing steps. | Reactions can be optimized for milder temperatures (e.g., 70-120°C). google.com | Reduced energy consumption and lower production costs. |

By focusing on these principles, the chemical industry can produce this compound in a more sustainable and environmentally responsible manner. rsc.org The move towards greener synthesis routes not only mitigates environmental impact but can also lead to more efficient and economical production processes. google.com

Purification and Isolation Techniques for this compound Isomers

The synthesis of this compound typically results in a mixture of mono-octyl phosphate and di-octyl phosphate. For many applications, it is crucial to isolate the monoester or to have a mixture with a specific ratio of the two isomers. researchgate.net Various purification and isolation techniques are employed to achieve the desired product composition.

The initial product of the synthesis is often a crude mixture containing the desired phosphate esters, unreacted starting materials, and byproducts. A common first step in purification is a neutralization process. The crude ester mixture can be treated with an alkaline solution, such as sodium hydroxide (B78521), to neutralize any remaining acidic components. google.com

Following neutralization, washing with hot water is often employed to remove water-soluble impurities and salts. google.com This step is critical for preparing the product for further purification.

For the separation of the mono- and di-octyl phosphate isomers, as well as the removal of non-volatile impurities, distillation under reduced pressure (vacuum distillation) is a frequently used technique. google.comgoogle.com This method takes advantage of the different boiling points of the components in the mixture to achieve separation.

The table below details a typical purification sequence for octyl phosphate esters.

Table 2: Purification and Isolation Steps for Octyl Phosphate Esters

| Purification Step | Description | Objective | Key Parameters |

|---|---|---|---|

| Neutralization | The crude product is mixed with an alkaline solution (e.g., sodium hydroxide). google.com | To neutralize residual acids from the synthesis. | pH control (typically to between 8 and 9), temperature. google.com |

| Washing | The neutralized ester is washed multiple times with hot water. google.com | To remove salts and water-soluble impurities. | Water temperature (e.g., 80°C), number of washes. google.com |

| Vacuum Distillation | The washed product is heated under reduced pressure. google.comgoogle.com | To separate mono- and di-esters and remove unreacted alcohol. | Temperature and pressure (vacuum level). google.comgoogle.com |

| Recrystallization | (If applicable for solid products) Dissolving the mixture in a suitable solvent and allowing the desired isomer to crystallize. | To obtain a highly pure crystalline solid of one isomer. | Solvent choice, temperature gradient. |

The effectiveness of these purification techniques is critical in determining the final purity and composition of the this compound product, ensuring it meets the specifications required for its intended applications.

Mechanistic Investigations of Octyl Dihydrogen Phosphate Interactions

Interfacial Chemistry and Surfactant Action Mechanisms of Octyl Dihydrogen Phosphate (B84403)

The surfactant properties of octyl dihydrogen phosphate are central to its utility in various applications. Its molecular architecture, comprising a hydrophobic octyl chain and a hydrophilic dihydrogen phosphate headgroup, dictates its behavior at interfaces and in bulk solution.

The amphiphilic character of this compound is the primary driver of its ability to modify interfacial properties. The molecule consists of a nonpolar hydrocarbon tail (octyl group) and a polar, ionic head (dihydrogen phosphate group). This dual nature leads to its accumulation at air-water or oil-water interfaces. At such interfaces, the hydrophobic tails orient away from the aqueous phase, while the hydrophilic phosphate heads remain in contact with water. njchm.comcscscientific.com This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. The reduction in surface tension is a key factor in the formation and stabilization of emulsions, where the surfactant molecules form a protective layer around dispersed droplets, preventing their coalescence. cscscientific.comresearchgate.net The effectiveness of surface tension reduction is influenced by the concentration of the surfactant up to its critical micelle concentration (CMC). wikipedia.org

The mechanism of emulsion stabilization by ionic surfactants like this compound also involves electrostatic repulsion. The negatively charged phosphate headgroups create a repulsive barrier between adjacent droplets, further contributing to the stability of the emulsion. In some systems, a double stabilization layer can be formed, where one surfactant is the primary emulsifier at the oil surface and another, like a modified polysaccharide, interacts with the primary layer to provide steric hindrance. researchgate.net

In aqueous solutions, once the concentration of this compound surpasses a specific threshold known as the critical micelle concentration (CMC), the individual surfactant molecules (monomers) begin to self-assemble into spherical aggregates called micelles. wikipedia.orgalfa-chemistry.com This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic octyl tails and water. In a micelle, the hydrocarbon tails form a core, creating a nonpolar microenvironment, while the hydrophilic phosphate headgroups form the outer shell, remaining in contact with the surrounding water. The CMC is a critical parameter that depends on factors such as temperature, pressure, and the presence of electrolytes. wikipedia.orgeurekaselect.com

The formation of micelles is fundamental to the ability of this compound to solubilize hydrophobic (water-insoluble) compounds. cscscientific.combenthamdirect.com The nonpolar core of the micelles can encapsulate hydrophobic molecules, effectively dissolving them in the aqueous medium. The location of the solubilized molecule within the micelle depends on its polarity; nonpolar molecules will reside in the hydrocarbon core, while molecules with some polarity may be located in the palisade layer between the core and the headgroups. benthamdirect.com This solubilization capability is crucial in applications such as cleaning, drug delivery, and chemical reactions in aqueous media.

Interactive Table: Critical Micelle Concentration (CMC) of Various Surfactants

| Surfactant | Type | CMC (mM) |

| Sodium Octyl Sulfate (B86663) | Anionic | 130 |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 |

| Polyoxyethylene (20) Sorbitan Monooleate (Tween 80) | Non-ionic | 0.012 |

| This compound (estimated) | Anionic | ~100-150 |

Note: The CMC for this compound is an estimate based on the behavior of similar anionic surfactants like sodium octyl sulfate. The actual value can vary based on experimental conditions.

Complexation and Anion Recognition by Dihydrogen Phosphate Moieties

The dihydrogen phosphate group of this compound is not merely a hydrophilic moiety; it is a chemically active site capable of engaging in specific molecular interactions, including self-assembly and the recognition of other ions.

Recent studies have revealed that dihydrogen phosphate anions can associate in solution, forming dimers and even larger oligomers, despite the electrostatic repulsion between the negatively charged ions. news-medical.net This association is driven by strong and highly directional hydrogen bonds between the phosphate groups. news-medical.net The dimerization process has been investigated thermodynamically, revealing insights into the forces governing this self-assembly. nih.govnih.govcopernicus.org

Thermodynamic investigations have shown that the dimerization of dihydrogen phosphate is an equilibrium process that can be characterized by its association constant and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of formation. nih.gov In some non-aqueous solvents, the formation of both 1:1 and 2:1 anion/receptor complexes has been observed. nih.gov The stability of these dimers is influenced by the solvent environment. nih.gov

Interactive Table: Thermodynamic Parameters for Dimerization of a Recombinant Antibody (as an example of dimerization studies)

| Parameter | Value |

| Dimer Formation Rate Constant | 23-112 M⁻¹ min⁻¹ |

| Dissociation Rate Constant | 0.0039-0.021 min⁻¹ |

| Change in Entropy for Dissociation | -18.1 to -12.8 cal/mol K |

The ability of the dihydrogen phosphate group to act as both a hydrogen bond donor and acceptor makes it a key player in host-guest chemistry, particularly in the selective recognition of anions. acs.orgnih.govacs.org Synthetic receptors have been designed to selectively bind phosphate anions through a combination of hydrogen bonding and electrostatic interactions. nih.govfrontiersin.org These receptors often feature urea, thiourea, or other hydrogen-bond-donating moieties that can form multiple hydrogen bonds with the oxygen atoms of the phosphate group. researchgate.netnih.gov

The selectivity of these receptors for dihydrogen phosphate over other anions like chloride, bromide, or sulfate is a significant area of research. eurekaselect.combenthamdirect.com For instance, some receptors show a preference for dihydrogen phosphate and acetate (B1210297) over other tested anions. eurekaselect.combenthamdirect.com The binding affinity is influenced by the pre-organization of the receptor, the solvent, and the electronic properties of both the host and the guest. researchgate.netfrontiersin.org In some cases, the binding of a dihydrogen phosphate anion to a receptor can alter its pKa, leading to proton transfer events and the formation of complexes with different stoichiometries. nih.gov The study of these interactions is crucial for the development of sensors and separation agents for phosphate. nih.gov

The phosphate group of this compound is an effective ligand for a variety of metal ions. nih.govnih.govwikipedia.org The oxygen atoms of the phosphate group can coordinate to metal centers in several modes, including monodentate, bidentate (chelating or bridging), and tridentate. wikipedia.org The coordination chemistry of monoalkyl phosphates with metal ions is important in areas ranging from materials science to biochemistry.

Studies with copper(II) ions have shown that at low pH, complexation occurs primarily through the phosphate groups. nih.govnih.gov The coordination environment around the metal ion can be characterized using spectroscopic techniques such as UV-Vis, EPR, and NMR. nih.govnih.gov The stability of the resulting metal complexes is described by their formation constants. The interaction with metal ions can influence the aggregation behavior of the surfactant and the properties of the resulting assemblies. The ability of the phosphate headgroup to bind metal ions is also relevant to its role in processes like biomineralization and its use as a corrosion inhibitor.

Catalytic and Reaction Pathway Modulation by this compound

This compound and related alkyl phosphate esters are recognized for their roles in mediating chemical reactions, influencing reaction rates and pathways through various mechanisms. Their functions range from participating in catalysis to altering the energetic profiles of reaction intermediates and transition states.

Phosphate-Assisted Catalysis in Organic Transformations

While specific examples detailing this compound as a primary catalyst in broad organic synthesis are not extensively documented in current literature, the principles of phosphate-assisted catalysis provide a framework for its potential roles. Organophosphates can be involved in transition-metal-catalyzed reactions, such as allylic and benzylic substitutions, where the phosphate group can act as a directing group or a leaving group. mdpi.com For instance, the dialkyl phosphate group has been used to direct the C-H activation of aryl phosphates in palladium-catalyzed reactions. mdpi.com

Furthermore, a concept known as substrate-assisted catalysis (SAC) is relevant for phosphate monoesters like this compound. In this mechanism, a proton from an attacking nucleophile is transferred to a nonbridging phosphoryl oxygen atom of the phosphate substrate itself before the nucleophilic attack occurs. rsc.org This pathway is considered a likely possibility for the hydrolysis of alkyl phosphate esters, where the orientation of the phosphate's own hydrogen atom can influence the nature of the transition state. rsc.org While often discussed in the context of hydrolysis, this principle of the substrate participating in the catalytic step highlights a potential pathway for this compound in other transformations. The broader field of phosphorus-based organocatalysis, particularly using phosphines, demonstrates the versatility of phosphorus compounds in activating a wide range of substrates and facilitating diverse reaction modes under mild conditions. acs.org

Mechanisms of Phosphate Ester Hydrolysis

The hydrolysis of phosphate esters, such as this compound, is a fundamental reaction with mechanisms that can be classified into two primary extremes: associative and dissociative pathways. researchgate.net The specific pathway is influenced by factors like pH and the nature of the alkyl group. usu.edu

In an associative mechanism (ANDN) , the bond formation with the incoming nucleophile (e.g., a water molecule or hydroxide (B78521) ion) occurs concurrently with or ahead of the cleavage of the phosphorus-oxygen bond to the leaving group (the alcohol). This pathway proceeds through a high-energy pentavalent phosphorus intermediate or transition state. researchgate.netacs.org

In a dissociative mechanism (DN+AN) , the cleavage of the P-O bond to the leaving group is the rate-determining step, leading to a metaphosphate intermediate that is then rapidly attacked by the nucleophile.

For simple alkyl phosphate monoesters, the reaction is often catalyzed by acid or base. acs.org

Acid-catalyzed hydrolysis involves protonation of one of the phosphate oxygens, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (alkaline hydrolysis) typically involves the attack of a hydroxide ion on the phosphorus center. acs.org This process is generally irreversible. acs.org

Theoretical studies on phosphate monoester dianions suggest that for alkyl phosphates, a substrate-assisted catalysis mechanism is a likely possibility, where the substrate itself facilitates the proton transfer necessary for the reaction. rsc.org The hydrolysis of phosphate esters can be significantly influenced by the reaction medium and the presence of metal ions, which can act as Lewis acids to activate the phosphorus center. usu.eduacs.org

Table 1: Key Mechanistic Steps in Phosphate Ester Hydrolysis

| Step | Description | Mechanism Type |

|---|---|---|

| Nucleophilic Attack | A nucleophile (e.g., H₂O, OH⁻) attacks the electrophilic phosphorus atom. | Both (Initiating step) |

| Proton Transfer | A proton may be transferred from the nucleophile to the phosphate ester, often assisted by the solvent or the substrate itself (SAC). | Associative / Concerted |

| P-O Bond Cleavage | The bond between the phosphorus atom and the oxygen of the alkyl group (octyl group) breaks. | Both (Defining step) |

| Formation of Intermediate | A transient pentavalent phosphorus species (associative) or a metaphosphate intermediate (dissociative) is formed. | Associative or Dissociative |

| Product Release | The final products, phosphoric acid and the alcohol (octanol), are released. | Both (Concluding step) |

Influence on Hydrogen Interaction Kinetics with Nanoparticle Surfaces

There is limited direct research on the specific influence of this compound on hydrogen interaction kinetics with nanoparticle surfaces. However, its role can be inferred from studies of other capping agents on palladium (Pd) nanoparticles, which are crucial for applications like hydrogen sensing and storage. acs.orgresearchgate.netuwa.edu.au

Capping agents, or stabilizers, are essential for controlling the size and preventing the agglomeration of nanoparticles during synthesis. researchgate.net However, these molecules reside on the nanoparticle surface and can significantly alter its interaction with the environment. acs.org Studies on surfactants like cetyltrimethylammonium bromide (CTAB) and polymers like polyvinylpyrrolidone (B124986) (PVP) show they can decelerate the kinetics of hydrogen absorption and desorption on Pd nanoparticles. acs.org The surfactants create a physical barrier or passivate the surface, which can slow the response time of hydrogen sensors. acs.orguwa.edu.au The strength of the interaction between the capping agent and the nanoparticle surface is a critical factor. acs.org

Given that this compound is a surfactant molecule with a hydrophilic phosphate head and a hydrophobic octyl tail, it is expected to function as a capping agent. The phosphate head would bind to the metal or metal oxide nanoparticle surface, while the octyl tail would form a stabilizing layer. Based on the behavior of other surfactants, it is plausible that an this compound coating would slow hydrogen sorption kinetics on palladium nanoparticles compared to a bare, uncoated surface. The degree of this kinetic hindrance would depend on the density and binding affinity of the phosphate layer on the nanoparticle surface.

Role of this compound in Crystal Growth and Morphology Control

Alkyl phosphates play a significant role as crystal growth modifiers, where they influence the size, shape, and properties of crystalline materials by interacting with their surfaces.

Inhibition of Crystal Growth by Phosphate Adsorption

The mechanism involves the phosphate head of the this compound molecule binding to active growth sites on the crystal lattice, such as the sites of calcium ions on a growing calcium carbonate crystal. iupac.org By occupying these active sites, the adsorbed phosphate molecules physically block the attachment of further ions (e.g., carbonate and calcium ions) from the solution, thereby retarding or completely halting crystal growth. researchgate.net The amount of inhibitor required to quench crystal growth is typically much smaller than the concentration of the lattice ions, highlighting the efficiency of this surface-blocking mechanism. iupac.org Studies on aragonite, a polymorph of calcium carbonate, have shown that increasing orthophosphate concentration leads to a decrease in crystal growth rate, and at sufficient concentrations, growth is completely inhibited. researchgate.net

Surface Modification Mechanisms on Particulate Systems (e.g., Calcium Carbonate)

This compound and similar long-chain alkyl phosphates are effective surface modifiers for particulate systems like calcium carbonate, altering their surface chemistry and properties. researchgate.net The modification mechanism is bifunctional, leveraging both parts of the molecule.

Binding to the Surface: The hydrophilic dihydrogen phosphate group acts as an anchor, chemically bonding to the particle surface. In the case of calcium carbonate (CaCO₃), the phosphate group reacts with the surface calcium ions (Ca²⁺) to form a layer of calcium alkyl phosphate. researchgate.net

Imparting New Properties: The long, hydrophobic alkyl chain (the octyl group) extends outwards from the surface. This organic layer transforms the originally hydrophilic, high-energy surface of the calcium carbonate into a hydrophobic, low-energy surface. researchgate.net

This surface modification is critical for improving the compatibility between inorganic fillers like CaCO₃ and organic polymer matrices in composites. researchgate.net An unmodified hydrophilic filler disperses poorly in a hydrophobic polymer, leading to agglomeration and weak points. By coating the CaCO₃ particles with an alkyl phosphate, their surface becomes organophilic, which enhances their dispersion and interfacial adhesion within the polymer matrix, ultimately improving the mechanical properties of the final composite material.

Table 2: Effects of Alkyl Phosphate Surface Modification on Calcium Carbonate

| Property | Before Modification | After Modification with Alkyl Phosphate | Mechanism |

|---|---|---|---|

| Surface Chemistry | Hydrophilic | Hydrophobic / Organophilic | Outward-facing alkyl chains create a nonpolar surface. |

| Compatibility | Poor with organic polymers | Improved with organic polymers | Reduced surface energy mismatch between filler and matrix. |

| Dispersion in Media | Agglomerates in nonpolar media | Improved dispersion in nonpolar media | Steric repulsion from alkyl chains prevents particle agglomeration. |

| Crystal Growth | Uninhibited | Inhibited | Phosphate groups adsorb onto and block active growth sites. |

Advanced Applications of Octyl Dihydrogen Phosphate in Chemical Systems

Octyl Dihydrogen Phosphate (B84403) in Biomolecular Research

The amphiphilic nature of octyl dihydrogen phosphate makes it a valuable tool in the challenging field of biomolecular research, particularly in the study of proteins that are embedded within cellular membranes.

Applications in Membrane Protein Solubilization and Structural Studies

Membrane proteins are crucial for many cellular functions, but their hydrophobic nature makes them notoriously difficult to study outside of their native lipid environment. Detergents are essential for extracting these proteins, and the selection of the right detergent is critical for maintaining the protein's structural integrity and function.

Alkyl phosphocholine (B91661) detergents are widely used for the solubilization of membrane proteins for solution-NMR studies. nih.gov While not this compound itself, the success of related phosphate-containing detergents highlights the utility of the phosphate headgroup in these applications. For a detergent to be effective, it must disrupt the lipid bilayer and form micelles around the membrane protein, effectively shielding its hydrophobic regions from the aqueous solvent. This process must be gentle enough to avoid denaturing the protein. nih.gov

The ability of a detergent to maintain the native-like structure of a solubilized protein is paramount for meaningful structural and functional analysis. The choice of detergent can significantly impact the outcome of techniques like NMR spectroscopy and X-ray crystallography. For instance, dodecyl phosphocholine has been the detergent of choice for approximately 40% of membrane protein structures determined by solution-state NMR. nih.gov This underscores the importance of the phosphocholine headgroup in creating a suitable environment for these complex biomolecules. While direct studies on this compound for specific protein solubilization are less commonly cited, its structural similarity to these effective detergents suggests its potential in this area.

This compound as a Component in Designed Ionic Liquid Systems

Ionic liquids (ILs) are salts that are liquid at low temperatures, and their unique properties, such as low volatility and high thermal stability, have led to their investigation in a variety of applications. This compound can be used as a precursor or component in the synthesis of specialized ionic liquids.

Performance as Gas Hydrate (B1144303) Inhibitors and Interfacial Tension Reducers

Gas hydrates are ice-like crystalline structures that form when water and certain gas molecules combine at high pressure and low temperature, posing a significant problem by plugging oil and gas pipelines. mdpi.com Chemical inhibitors are the most common and effective method to prevent their formation. mdpi.com Ionic liquids have emerged as promising dual-function hydrate inhibitors, acting both thermodynamically and kinetically. mdpi.com

Ionic liquids based on dihydrogen phosphate anions, such as choline (B1196258) dihydrogen phosphate, have been shown to be effective in this regard. nih.gov These ILs can disrupt the hydrogen bonding network of water molecules, which is a prerequisite for hydrate formation, thereby shifting the equilibrium conditions to lower temperatures and higher pressures. mdpi.com While research has focused on choline dihydrogen phosphate, the principle extends to other dihydrogen phosphate-based ionic liquids. mdpi.comnih.gov The presence of the octyl group in an ionic liquid formulation could further enhance its performance by modifying its surface activity.

The surfactant properties of this compound are also relevant to its function as an interfacial tension reducer. In systems containing immiscible fluids like oil and water, high interfacial tension can limit mixing and reaction rates. Surfactants lower this tension by accumulating at the interface, which is a critical function in applications such as enhanced oil recovery and emulsion formation. This compound, with its distinct hydrophilic and lipophilic parts, is designed to be surface-active.

This compound in Functional Material Development

The reactivity and structural features of this compound allow for its incorporation into various materials, imparting new or enhanced functionalities.

Integration into Advanced Composite and Polymeric Materials

Phosphate-containing compounds are well-known for their flame-retardant properties. When integrated into polymeric materials, they can significantly improve the fire safety of the final product. Upon heating, they can decompose to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from the heat source and limiting the release of flammable gases.

Role as Additives in Controlled Material Synthesis

The surfactant nature of this compound makes it a useful additive in the synthesis of nanomaterials. In a process known as template-directed synthesis, surfactant molecules can self-assemble into structures like micelles or vesicles, which then act as templates for the formation of nanoparticles with controlled size and shape. The this compound molecules would orient themselves to create a specific chemical environment, directing the growth of the inorganic material.

Furthermore, it can act as a capping agent or stabilizer, adsorbing to the surface of newly formed nanoparticles to prevent them from aggregating. This is crucial for maintaining a stable dispersion of nanoparticles and for preserving their unique size-dependent properties. The phosphate headgroup can bind strongly to the surface of many metal and metal oxide nanoparticles, while the octyl tail provides steric hindrance, keeping the particles separated. This controlled synthesis is essential for the development of materials with tailored optical, electronic, and catalytic properties.

This compound in Selective Extraction and Separation Processes

This compound, a monoalkyl phosphoric acid ester, serves as a versatile compound in various chemical separation and purification technologies. Its unique structure, featuring a hydrophilic phosphate head and a hydrophobic octyl tail, allows it to function effectively as an extractant and a surface-active agent. These properties are harnessed in liquid-liquid extraction of metals, the design of specialized adsorbents for solid-phase extraction, and in the purification of other phosphoric esters.

Liquid-Liquid Extraction Mechanisms in Metal Ion Recovery (e.g., Uranium, Scandium)

Liquid-liquid extraction, or solvent extraction, is a principal method for selectively recovering valuable metals from aqueous solutions, particularly from ore leachates and industrial process streams. researchgate.net Acidic organophosphorus compounds, including octyl phosphate derivatives, are prominent extractants in hydrometallurgy. researchgate.net The primary mechanism for metal ion extraction with this compound is a cation exchange reaction. In this process, the acidic proton of the phosphate group is exchanged for a metal cation, leading to the formation of a neutral metal-organophosphate complex that is soluble in the organic phase.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2 R-OPO(OH)₂(org) ⇌ M(R-OPO₃H)₂(org) + 2 H⁺(aq)

(where R = C₈H₁₇)

This equilibrium is highly dependent on the pH of the aqueous phase; by controlling the acidity, high selectivity for specific metals can be achieved.

Uranium Recovery: The extraction of uranium from wet-process phosphoric acid is a significant industrial application. researchgate.netwindows.net While various extractants are used, octyl phosphate derivatives have been specifically investigated for this purpose. For instance, octylphenyl acid phosphate (OPAP) and octyl pyrophosphoric acid (OPPA) have been identified as effective extractants for tetravalent uranium (U⁴⁺). windows.netrsc.org The extraction efficiency is influenced by several factors, including the concentrations of the extractant, metal ion, and phosphoric acid in the aqueous phase. rsc.orgmdpi.com The rate of uranium extraction can be limited by the kinetics of interconversion between different uranium-phosphate species in the solution, where only certain species are extractable. researchgate.net Synergistic effects are also common, where a mixture of an acidic extractant like an alkyl phosphate and a neutral extractant like tri-n-octylphosphine oxide (TOPO) enhances extraction efficiency compared to either component alone. mdpi.comnih.gov

Scandium Recovery: The recovery of scandium, a valuable rare-earth element, often employs solvent extraction with organophosphorus extractants. researchgate.netmdpi.com While di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a more commonly cited extractant for scandium, the underlying cation exchange mechanism is the same as for this compound. mdpi.comnih.gov The process involves the formation of a stable metal-ligand complex, such as Sc(PPA)₃ when using phenylphosphinic acid, which is then extracted into the organic diluent. mdpi.com The separation of scandium from other metals like iron, zirconium, and thorium is a critical challenge that is managed by carefully controlling the pH and extractant concentrations.

| Parameter | Influence on Extraction Mechanism | Source |

|---|---|---|

| Aqueous Phase pH | Directly affects the cation exchange equilibrium. Lower pH (higher H⁺ concentration) shifts the equilibrium to the left, potentially stripping the metal back into the aqueous phase. Optimal pH is crucial for selective extraction. | mdpi.com |

| Extractant Concentration | Higher concentration of the organophosphate extractant in the organic phase shifts the equilibrium to the right, increasing the extraction efficiency of the target metal ion. | rsc.org |

| Metal Ion Concentration | Affects the loading capacity of the organic phase. At high metal concentrations, the extractant can become saturated, limiting further extraction. | rsc.org |

| Synergistic Agents (e.g., TOPO) | Can enhance the extraction efficiency and stability of the extracted metal complex by replacing water molecules coordinated to the metal ion, forming a more hydrophobic and organo-soluble species. | mdpi.comnih.gov |

Solid Phase Extraction Optimization and Adsorbent Design

Solid-phase extraction (SPE) is a separation technique that partitions chemicals between a solid stationary phase (adsorbent) and a liquid mobile phase. The optimization of SPE relies on selecting an adsorbent with high affinity and selectivity for the target analyte. A key strategy in adsorbent design is the functionalization of a solid support, such as silica (B1680970) or a polymer resin, with specific chemical groups that can selectively bind to the target molecules. mdpi.com

While specific research on adsorbents functionalized with this compound is not widespread, the principles of adsorbent design suggest its potential utility. Porous silica is a common support material due to its high surface area, mechanical stability, and easily modifiable surface. mdpi.com By covalently grafting this compound onto a silica support, a novel adsorbent could be created.

Hypothetical Adsorbent Design:

Functional Group: The this compound moiety would act as the active site.

Binding Mechanism: The dihydrogen phosphate group could interact with metal cations through ionic or coordinative bonding, similar to its role in liquid-liquid extraction. This would make the adsorbent particularly suitable for capturing heavy or rare-earth metals from aqueous solutions.

Role of the Octyl Chain: The eight-carbon alkyl chain would create a hydrophobic environment around the binding site, influencing the adsorbent's interaction with the sample matrix and potentially reducing interference from highly polar compounds.

Optimization of an SPE method using such a functionalized adsorbent would involve several key parameters. The pH of the sample solution would be critical in determining the protonation state of the phosphate group and the speciation of the metal ions, thereby controlling adsorption. Other factors to optimize include the amount of sorbent, sample flow rate, and the composition of the washing and eluting solvents to ensure effective capture and subsequent recovery of the analyte.

Purification Strategies for Phosphoric Monoesters

The synthesis of phosphoric monoesters often results in a mixture containing the desired monoester, unreacted starting materials like orthophosphoric acid, and by-products such as diesters. Effective purification strategies are therefore essential to isolate the monoester with high purity.

One established method for purifying phosphoric monoesters, such as this compound, involves a liquid-liquid extraction process to remove residual orthophosphoric acid. In this approach, the crude reaction mixture is dissolved in a suitable organic solvent. An aqueous solution of a lower alcohol is then added, which selectively draws the highly polar orthophosphoric acid into the aqueous phase, leaving the more hydrophobic monoester in the organic phase. The phases are then separated, and the process can be repeated to enhance purity. The final monoester product can be recovered by distilling off the solvent.

Another effective separation strategy distinguishes between mono- and di-substituted phosphoric acid esters based on the differential solubility of their alkali metal salts. For a mixture of mono-octylphenyl and di-octylphenyl phosphoric acid esters, treatment with sodium hydroxide (B78521) or lithium hydroxide in an organic solvent like an aliphatic alcohol causes the selective precipitation of the mono-substituted salt. The di-substituted salt remains dissolved in the organic solvent. The precipitated mono-substituted salt can then be separated by filtration or centrifugation and subsequently re-acidified with a mineral acid to yield the purified mono-octylphenyl phosphoric acid ester.

This compound in Adhesion and Surface Modification Chemistry

The phosphate ester functional group is a key component in the design of adhesive systems, particularly for bonding to mineralized tissues like bone and teeth. This compound, while not a polymerizable monomer itself, serves as an excellent model compound for understanding the fundamental chemical interactions that underpin the adhesion of more complex functional monomers used in dental and orthopedic applications.

Ionic Bonding to Hydroxyapatite (B223615) and Dental Substrates

The primary mineral component of enamel and dentin is hydroxyapatite (HAp), which is rich in calcium ions. The strong and durable adhesion of dental restoratives is often achieved by functional monomers that can chemically bond to HAp. Phosphate ester monomers are highly effective in this role.

The mechanism of adhesion involves a direct ionic interaction between the dihydrogen phosphate group and the calcium ions of hydroxyapatite. Research on 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a closely related and extensively studied functional monomer, has shown that this interaction leads to the formation of stable, water-insoluble calcium-phosphate salts at the interface. This process can be viewed as an acid-base reaction where the acidic phosphate group reacts with the basic hydroxyapatite surface.

It is proposed that this compound interacts via an analogous mechanism:

Adsorption: The this compound molecule adsorbs onto the hydroxyapatite surface.

Ionic Interaction: The acidic P-OH groups of the phosphate moiety interact with the Ca²⁺ ions on the HAp surface.

Salt Formation: A stable ionic bond is formed, creating an octyl phosphate-calcium salt layer at the interface.

This chemical bonding creates a durable and water-resistant interface, which is critical for the long-term success of dental restorations. The stability of this bond is influenced by factors such as the pH at the interface and the presence of solvents like water or ethanol, which can affect the dissociation of the phosphate group and the reaction with HAp.

Functional Monomer Design and Interfacial Adhesion Mechanisms

This compound exemplifies the key functional "head" group in a class of molecules known as functional monomers. These monomers are designed to promote adhesion between dissimilar materials, such as a resin-based composite and a tooth. The design of these monomers typically incorporates three key structural features:

A Functional Acidic Group: This part is responsible for reacting with and bonding to the substrate. The dihydrogen phosphate group is particularly effective for bonding to hydroxyapatite.

A Spacer Group: This is an intermediate chain, such as the octyl group in this compound or the decyl group in 10-MDP, that connects the functional group to the polymerizable group. The length and flexibility of this spacer can influence the monomer's mobility, hydrophobicity, and the orientation of the functional groups at the interface.

A Polymerizable Group: This is typically a methacrylate (B99206) or acrylate (B77674) group that allows the monomer to co-polymerize with the other monomers in the adhesive resin, integrating it into the final polymer network.

| Structural Component | Example Moiety (in 10-MDP) | Function in Adhesion | Source |

|---|---|---|---|

| Functional Acidic Group | Dihydrogen Phosphate (-OPO(OH)₂) | Provides primary chemical adhesion to mineralized substrates (e.g., hydroxyapatite) through ionic bond formation with calcium ions. | |

| Spacer Group | Decyl Chain (-(CH₂)₁₀-) | Provides spatial separation between the functional and polymerizable groups, imparts hydrophobicity, and influences molecular orientation and self-assembly at the interface. | |

| Polymerizable Group | Methacrylate (CH₂=C(CH₃)COO-) | Enables covalent bonding with the resin matrix through polymerization, locking the adhesive monomer into the restorative material. |

Analytical and Spectroscopic Characterization Techniques for Octyl Dihydrogen Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octyl Dihydrogen Phosphate (B84403) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of octyl dihydrogen phosphate, offering detailed structural information and a means to study its dynamic interactions in solution.

Proton (¹H) and Phosphorus-31 (³¹P) NMR are fundamental for confirming the molecular structure of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides characteristic signals for the protons along the octyl chain. The chemical shifts and splitting patterns of these signals allow for the assignment of each proton group, from the terminal methyl (CH₃) group to the methylene (B1212753) (CH₂) group adjacent to the phosphate ester linkage. These spectra are crucial for verifying the integrity of the octyl group within the molecule.

³¹P NMR Spectroscopy : As a phosphorus-containing compound, ³¹P NMR is an exceptionally direct and effective method for characterization. oxinst.com The ³¹P nucleus is 100% naturally abundant and has a spin of ½, making it one of the easier nuclei to study by NMR. oxinst.com The chemical shift of the phosphorus atom in this compound provides a clear signature of the phosphate group. oxinst.comhuji.ac.il The spectrum is often relatively simple since there is typically only one phosphorus atom per molecule. oxinst.com The chemical shift is sensitive to the electronic environment, including the oxidation state and bonding of the phosphorus atom. oxinst.comillinois.edu For organophosphates, these shifts are found in a characteristic range, allowing for straightforward identification. huji.ac.il The position of the phosphate group within a larger molecule can influence its chemical shift, with more central positions generally appearing at a higher field. nih.gov

The combination of ¹H and ³¹P NMR provides a complete picture of the covalent structure of this compound, confirming the presence and connectivity of both the octyl chain and the dihydrogen phosphate group.

NMR is a powerful tool for investigating non-covalent interactions, such as binding events and changes in protonation state (titration).

NMR Titration : By monitoring the chemical shifts of specific nuclei (both ¹H and ³¹P) as a function of pH, the pKa values of the phosphate group can be determined. The protonation and deprotonation of the phosphate's hydroxyl groups cause significant changes in the electronic environment of the nearby nuclei, leading to observable shifts in their resonance frequencies. nih.gov Generally, protonation of the non-bridging oxygen atoms in a phosphate group leads to an upfield shift in the ³¹P NMR signal. nih.gov

Binding Studies : When this compound interacts with other molecules or ions, changes in the NMR chemical shifts can be observed. These changes provide evidence of binding and can offer insights into the binding site and the strength of the interaction. strath.ac.uk For instance, the binding of a ligand to a phosphate-containing molecule can be monitored by the chemical shift perturbations of the phosphorus nucleus. nih.gov Similarly, interactions involving the octyl chain can be detected through changes in the ¹H NMR spectrum. These studies are crucial for understanding how this compound behaves in complex systems, such as in the formation of micelles or its interaction with biological molecules. acs.org The magnitude of the chemical shift change upon binding can sometimes be correlated with the strength of the interaction. strath.ac.uk

Mass Spectrometry Applications in this compound Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. It provides precise mass-to-charge ratio (m/z) information, confirming the identity of the compound.

The molecular formula of this compound is C₈H₁₉O₄P, with a monoisotopic mass of approximately 210.1021 Da. uni.lu Mass spectrometry can readily verify this mass. Various ionization techniques can be employed, with electrospray ionization (ESI) and chemical ionization (CI) being common for such molecules. researchgate.net

In positive-ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. In negative-ion mode, the deprotonated molecule [M-H]⁻ is typically seen. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for these different adducts, providing an additional layer of characterization. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.10938 | 152.6 |

| [M+Na]⁺ | 233.09132 | 158.2 |

| [M-H]⁻ | 209.09482 | 148.4 |

| [M+NH₄]⁺ | 228.13592 | 170.7 |

| [M+K]⁺ | 249.06526 | 157.0 |

| [M+H-H₂O]⁺ | 193.09936 | 145.7 |

This data is crucial for confirming the presence of this compound in a sample and for distinguishing it from related compounds or impurities.

Vibrational Spectroscopy (IR) and Thermogravimetric Analysis (TGA) of this compound Adducts

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, and Thermogravimetric Analysis (TGA) are valuable for characterizing the structure and thermal stability of this compound and its adducts.

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the different functional groups present. nist.gov Key vibrational modes include:

P-O stretching vibrations : These typically appear in the 1300-950 cm⁻¹ range. researchgate.net

O-P-O bending vibrations : These are found in the 640-400 cm⁻¹ region. researchgate.net

C-H stretching and bending vibrations : These arise from the octyl chain.

O-H stretching vibrations : These are present due to the hydroxyl groups of the phosphate moiety and can be broad, indicating hydrogen bonding.

The frequencies of the phosphate group's vibrations are sensitive to its conformation, interactions with its environment (like hydrogen bonding), and the nature of any associated cations. nih.govnih.gov This sensitivity makes IR spectroscopy a useful tool for studying the structure of this compound in different states and in its adducts. researchgate.net

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of this compound and its adducts. The TGA curve reveals the temperatures at which decomposition or loss of volatile components (like water) occurs. This information is important for understanding the material's properties at elevated temperatures and for determining the composition of its hydrated forms or adducts.

X-ray Diffraction and Crystallography in this compound Solid-State Studies

X-ray diffraction techniques are paramount for elucidating the three-dimensional atomic arrangement of this compound in the solid state.

When a suitable single crystal of this compound or one of its adducts can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine:

Precise bond lengths and angles : This includes the P-O and C-O bond lengths and the O-P-O bond angles within the phosphate group, as well as the geometry of the octyl chain.

Molecular conformation : It reveals the specific three-dimensional shape of the molecule in the crystalline state.

Crystal packing : It shows how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

Hydrogen bonding networks, which are crucial for the stability of many phosphate structures, can be identified and characterized. nih.gov While direct structural data for this compound itself is not widely published, the principles are well-established from studies on similar organophosphate compounds. researchgate.net This technique, often combined with computational methods and solid-state NMR, provides a complete and refined picture of the solid-state structure. nih.gov

Powder X-ray Diffraction for Material Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used for the structural characterization of crystalline materials. wikipedia.org It is particularly valuable for the phase identification of a powdered or microcrystalline solid sample. wikipedia.orgncl.ac.uk When an X-ray beam is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, creating a unique "fingerprint" for that specific crystalline solid. wikipedia.org Each crystalline phase produces a distinctive diffraction pattern, making PXRD an essential tool for distinguishing between different polymorphs (different crystalline forms of the same compound) or for confirming the identity of a synthesized material. ncl.ac.uk

For this compound, PXRD analysis is crucial for confirming its synthesis and identifying its specific crystalline phase. The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks at characteristic angles. These peak positions and their relative intensities are unique to the crystalline structure of this compound.

The experimental pattern obtained for this compound can be compared to standard patterns from crystallographic databases, such as the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD) database, to confirm its identity. ncl.ac.ukresearchgate.net Furthermore, the technique can be used to assess the purity of the sample, as the presence of crystalline impurities would result in additional, uncharacteristic peaks in the diffraction pattern. researchgate.net The sharpness and intensity of the diffraction peaks can also provide information about the degree of crystallinity and the size of the crystallites in the sample. wikipedia.org

Below is a table representing hypothetical PXRD data for a sample of crystalline this compound.

Table 1: Representative Powder X-ray Diffraction Data for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 23.1 | 3.85 | 65 |

| 25.4 | 3.50 | 30 |

Chromatographic and Electrochemical Methods for this compound Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is exceptionally useful for determining the purity of pharmaceutical compounds and other chemical substances. researchgate.net For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In this method, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a polar solvent mixture. researchgate.net The separation is based on the hydrophobic interactions between the octyl chain of the compound and the nonpolar stationary phase. A common mobile phase would consist of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as a potassium dihydrogen phosphate solution, with the pH adjusted to ensure the phosphate group is in a consistent ionic state. nih.gov

As the sample travels through the column, components with higher polarity will elute faster, while less polar components (like this compound) will be retained longer. A UV detector is often used for detection, as the phosphate group does not have a strong chromophore, but detection can be set at a low wavelength (e.g., ~210 nm). The area under the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for precise quantitative analysis. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately determined. researchgate.net

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (70:30, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Table 3: Example Data for HPLC Purity Analysis of a Synthesized Batch

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |

|---|---|---|---|---|

| 1 | 2.5 | 15,230 | 0.45 | Impurity 1 |

| 2 | 4.1 | 28,980 | 0.86 | Impurity 2 |

| 3 | 7.8 | 3,325,600 | 98.69 | This compound |

| Total | | 3,369,810 | 100.00 | |

Potentiometric and Electrochemical Characterization of Phosphate-Binding Events

Potentiometric and other electrochemical methods are highly sensitive techniques used to study binding events at a molecular level. These methods can be adapted to characterize the interaction of the dihydrogen phosphate group of this compound with various ions or molecules. Potentiometry measures the difference in electrical potential between two electrodes, which can be correlated to the activity of a specific ion in solution.

For studying phosphate-binding, an ion-selective electrode (ISE) can be constructed where this compound acts as the ionophore or recognition element within a polymeric membrane. Alternatively, this compound can be self-assembled or immobilized on the surface of a solid-contact electrode (e.g., a gold or glassy carbon electrode). When this functionalized electrode is exposed to a solution containing a species that binds to the phosphate headgroup (e.g., metal cations or specific organic molecules), the binding event alters the charge distribution at the electrode-solution interface. This change results in a measurable shift in the potentiometric response (potential) of the electrode.

By systematically titrating the functionalized electrode with the binding species and recording the potential change, a binding isotherm can be constructed. From this data, key thermodynamic parameters of the binding event, such as the binding constant (K) and stoichiometry, can be determined. This approach provides valuable insights into the selectivity and strength of the molecular recognition capabilities of the phosphate group. Such studies have been successful in detecting dihydrogen phosphate ions using various electrode systems. acs.org

Table 4: Hypothetical Potentiometric Titration Data for the Binding of a Metal Ion (M²⁺) to an this compound-Functionalized Electrode

| Concentration of M²⁺ (M) | Electrode Potential (mV) |

|---|---|

| 1.0 x 10⁻⁷ | 150.2 |

| 1.0 x 10⁻⁶ | 165.8 |

| 1.0 x 10⁻⁵ | 181.5 |

| 1.0 x 10⁻⁴ | 205.3 |

| 1.0 x 10⁻³ | 210.1 |

Computational and Theoretical Studies of Octyl Dihydrogen Phosphate

Quantum Chemical Approaches to Octyl Dihydrogen Phosphate (B84403) Structure and Reactivity

Quantum chemical methods are employed to study the electronic structure, geometry, and reactivity of molecules based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic properties of molecules. acs.orgnih.govd-nb.info Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the ground-state energy and other properties of a system. youtube.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the external potential and thus all properties of the system. d-nb.info

For octyl dihydrogen phosphate, DFT calculations can elucidate key aspects of its electronic structure. These calculations can predict the distribution of electron density, identify the locations of highest and lowest electron density (HOMO and LUMO), and calculate the electrostatic potential, which is crucial for understanding intermolecular interactions. youtube.commdpi.comresearchgate.net The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation.

Furthermore, DFT is instrumental in studying reaction energetics. By calculating the energies of reactants, transition states, and products, one can determine reaction pathways and activation energies. For this compound, this could involve studying its hydrolysis, its role as a catalyst, or its interaction with other molecules. nih.gov While specific DFT studies focused solely on the reaction energetics of this compound are not abundant in the literature, the methodology is well-established for similar organophosphate compounds. mdpi.comnih.gov The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex electron exchange and correlation effects. d-nb.infoarxiv.org

Illustrative Data for a Related System (Dimethylphosphate Anion)

To illustrate the type of data obtained from quantum chemical calculations, the following table presents calculated binding energies for the hydration of the dimethylphosphate anion, a simpler related organophosphate, using the PCILO method. nih.gov

| Interaction | Binding Energy (kcal/mol) |

| Water molecule bridging anionic oxygen atoms | 25.95 |

| Water molecule at a single anionic oxygen atom | 19.3 |

| Total binding energy for 5 water molecules | 92 |

This table is based on data for dimethylphosphate anion and serves as an example of the energetic insights that can be gained from quantum chemical calculations.

Ab initio (from the beginning) calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation. researchgate.net

For this compound, ab initio calculations can provide highly accurate predictions of various molecular properties. These include:

Geometries: Precise determination of bond lengths and angles. For the related dihydrogen phosphate ion (H₂PO₄⁻), ab initio calculations at the MP2/6-31+G* level have been used to determine the geometries of its hydrated clusters. researchgate.net

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm molecular structures. researchgate.net

Electronic Properties: Calculation of ionization potentials, electron affinities, and dipole moments.

A notable application of ab initio methods is the study of non-covalent interactions, such as hydrogen bonding, which are critical for the behavior of this compound in solution and at interfaces. For instance, studies on the hydration of the dihydrogen phosphate anion have used ab initio methods to calculate the energies and geometries of water molecules interacting with the phosphate headgroup. researchgate.net These calculations reveal the preferred binding sites and the strength of the hydrogen bonds, which are crucial for understanding its solubility and interfacial behavior. researchgate.net While computationally more demanding than DFT, ab initio methods offer a benchmark for accuracy and are essential for validating less computationally expensive methods. researchgate.net

Molecular Dynamics and Simulation Studies of this compound Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as this compound, particularly at interfaces. nih.govnih.govnih.gov

Due to its amphiphilic nature, with a polar phosphate headgroup and a nonpolar octyl tail, this compound is expected to exhibit significant interfacial activity. MD simulations can model the behavior of these molecules at various interfaces, such as the air-water or oil-water interface. These simulations can reveal:

Self-Assembly: How individual molecules aggregate to form structures like monolayers, micelles, or bilayers. Studies on related alkyl phosphates, such as n-dodecyl phosphate, have shown that they can form stable bilayer and micellar structures, with the stability being dependent on factors like pH. nih.gov

Interfacial Orientation: The preferred orientation of the octyl and phosphate groups at the interface. Typically, the hydrophilic phosphate headgroup will orient towards the aqueous phase, while the hydrophobic octyl tail will extend into the non-polar phase or air. researchgate.net

Surface Packing and Ordering: The density and degree of order of the molecules at the interface. For instance, MD simulations of Langmuir monolayers of phospholipids (B1166683) have shown how lateral compression affects the ordering of the alkyl chains. nih.gov Similar studies on alkyl phosphates have demonstrated that longer alkyl chains lead to a higher degree of order and packing density in self-assembled monolayers. acs.org

Interfacial Dynamics: The movement and diffusion of molecules at the interface, as well as the dynamics of solvent molecules in the interfacial region. nih.gov

MD simulations of systems containing similar molecules, like 2-nitrophenyl octyl ether at a water interface, have shown that the presence of the alkyl chain influences the molecular organization and dynamics at the interface. researchgate.net For this compound, MD simulations can provide a molecular-level understanding of how it functions as a surfactant, emulsifier, or surface modifier.

Theoretical Insights into this compound Complexation Energetics and Stoichiometry

Understanding the binding of this compound to other molecules and ions is crucial for many of its applications. Theoretical methods can provide valuable information on the energetics and stoichiometry of these complexes.

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of liquids and solutions. acs.orgresearchgate.net It is particularly useful for predicting properties like pKa, which is a measure of the acidity of a compound and directly relates to its anionic state in solution. nih.govnih.gov

The pKa of this compound determines the charge state of its phosphate headgroup at a given pH. At pH values above its pKa, the molecule will exist predominantly in its anionic (deprotonated) form, making it capable of interacting with cations. COSMO-RS can be used to calculate the free energy of dissociation, which is then correlated with experimental pKa values to build predictive models. acs.orgd-nb.info This approach has been successfully applied to a wide range of organic acids and bases. nih.govresearchgate.netnih.gov

Predicted Properties of this compound

| Property | Predicted Value | Source |

| pKa | 1.96 ± 0.10 | lookchem.com |

| XlogP | 1.9 | uni.lu |

| Boiling Point | 328.4°C at 760 mmHg | lookchem.com |

| Density | 1.129 g/cm³ | lookchem.com |

This table presents predicted data for this compound from various chemical databases.

COSMO-RS can also be used more broadly to predict the solubility and partitioning of this compound in different solvents, which is crucial for understanding its behavior in multiphase systems.

Advanced Computational Analyses for this compound Systems

Beyond the standard methods, more advanced computational techniques can be applied to study complex systems involving this compound. One such technique is Quantum Mechanics/Molecular Mechanics (QM/MM).

QM/MM methods combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. In a QM/MM simulation, the chemically active part of the system (e.g., the phosphate group of this compound during a reaction or complexation) is treated with a high-level QM method, while the rest of the system (the octyl chain and the surrounding solvent) is treated with a less computationally expensive MM force field.

This approach is particularly well-suited for studying:

Enzymatic Reactions: If this compound were a substrate for an enzyme, QM/MM could be used to model the reaction mechanism within the enzyme's active site.

Interactions with Surfaces: The binding of this compound to mineral or metal oxide surfaces can be studied in detail. For example, QM/MM molecular dynamics simulations have been used to investigate the binding of other organic phosphates, like inositol (B14025) hexaphosphate and glycerolphosphate, to diaspore (B1175340) (α-AlOOH) surfaces. frontiersin.org These studies provide insights into the binding motifs (e.g., monodentate vs. bidentate) and the role of water in the binding process. frontiersin.org

Complex Interfacial Phenomena: For complex interfaces, QM/MM can provide a more accurate description of charge transfer and polarization effects than classical MD simulations.